N-[3-(aminomethyl)phenyl]-4-methylpiperazine-1-carboxamide
Description
N-[3-(aminomethyl)phenyl]-4-methylpiperazine-1-carboxamide is a piperazine-based carboxamide derivative characterized by a 4-methylpiperazine core linked to a 3-(aminomethyl)phenyl group via a carboxamide bridge. This compound is of interest in medicinal chemistry due to the versatility of the piperazine scaffold, which is prevalent in bioactive molecules targeting neurological and metabolic disorders.
Properties
Molecular Formula |
C13H20N4O |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
N-[3-(aminomethyl)phenyl]-4-methylpiperazine-1-carboxamide |
InChI |
InChI=1S/C13H20N4O/c1-16-5-7-17(8-6-16)13(18)15-12-4-2-3-11(9-12)10-14/h2-4,9H,5-8,10,14H2,1H3,(H,15,18) |
InChI Key |
JNFRFQOEHTZSKT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)NC2=CC=CC(=C2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(aminomethyl)phenyl]-4-methylpiperazine-1-carboxamide typically involves multiple steps. One common method includes the reaction of 3-(aminomethyl)aniline with 4-methylpiperazine in the presence of a suitable coupling agent. The reaction conditions often require a solvent such as dichloromethane or ethanol, and the reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial methods also focus on optimizing the reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[3-(aminomethyl)phenyl]-4-methylpiperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group or the piperazine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-[3-(aminomethyl)phenyl]-4-methylpiperazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[3-(aminomethyl)phenyl]-4-methylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Piperazine Carboxamide Derivatives
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity: Electron-Withdrawing Groups (e.g., Cl, F): Chloro and fluoro substituents (e.g., in ) enhance lipophilicity and receptor binding through hydrophobic and electrostatic interactions. For example, fluorophenyl analogs exhibit improved selectivity for serotonin or dopamine receptors . Methoxy groups () modulate electronic environments, affecting metabolic pathways.
Structural Complexity and Target Engagement: Compounds with fused rings (e.g., pyrrolidinone in ) demonstrate enhanced conformational rigidity, enabling selective interactions with enzymes like kinases. In contrast, simpler analogs (e.g., ) prioritize receptor accessibility.
Synthetic Accessibility :
- Ethyl and methyl substituents on piperazine () simplify synthesis due to lower steric demands. Conversely, multi-ring systems () require advanced methodologies, impacting scalability.
Pharmacokinetic Considerations: The aminomethyl group in the target compound may confer superior solubility and reduced plasma protein binding compared to halogenated analogs, influencing bioavailability.
Biological Activity
N-[3-(aminomethyl)phenyl]-4-methylpiperazine-1-carboxamide is a synthetic organic compound that has garnered attention for its notable biological activities, particularly in pharmacology. This article delves into its biological activity, synthesis, interactions with biological targets, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound features a piperazine ring substituted with an amino group and a carboxamide functional group, contributing to its unique chemical properties. Its molecular formula is with a molecular weight of approximately 262.35 g/mol. The structure includes a phenyl group linked to the piperazine through a methylene bridge, which enhances its potential pharmacological profiles.
Biological Activity
This compound exhibits diverse biological activities:
- Antidepressant Activity : It has shown promise in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways, making it a candidate for antidepressant development.
- Antimicrobial Properties : The compound has demonstrated activity against various microbial strains, indicating potential applications in treating infections.
- Kinase Inhibition : Preliminary studies suggest that it may inhibit certain kinases involved in cancer progression, positioning it as a potential therapeutic agent in oncology.
The compound's mechanism of action is primarily attributed to its ability to interact with specific biological targets:
- Neurotransmitter Receptors : Its structural features allow it to bind effectively to serotonin and norepinephrine receptors, influencing mood regulation.
- Enzyme Inhibition : The carboxamide group plays a critical role in inhibiting enzymes such as kinases that are pivotal in cancer cell signaling pathways.
Comparative Analysis
A comparative analysis with structurally similar compounds highlights the unique aspects of this compound. The following table summarizes key features:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-[2-(4-methylpiperidin-1-yl)phenyl]acetamide | Piperidine ring | Antidepressant | More potent serotonin reuptake inhibition |
| N-[4-(aminomethyl)phenyl]piperazine | Piperazine only | Antimicrobial | Lacks carboxamide functionality |
| 4-Methylpiperazine-1-carboxylic acid | Piperazine ring with carboxylic acid | Limited bioactivity | No amino substitution |
This compound stands out due to its combination of both piperazine and aromatic functionalities, enhancing its potential pharmacological profiles compared to simpler analogs.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound:
- Synthesis Methods : Various synthetic routes have been explored, including microwave-assisted reactions that improve yield and purity.
- In Vitro Studies : Laboratory assays indicated that the compound exhibits significant inhibitory effects on cancer cell lines, suggesting its potential as an anticancer agent.
- Pharmacokinetic Properties : Research into the drug's absorption, distribution, metabolism, and excretion (ADME) profile indicates favorable characteristics for further development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
